Cas no 579-49-7 (p-Fluorophenyl-2-thienylketone)
p-Fluorophenyl-2-thienylketone Chemical and Physical Properties
Names and Identifiers
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- (4-Fluorophenyl)-(2-thienyl) ketone
- (4-Fluorophenyl)-2-thienyl methanone
- 4-Fluorophenyl-2-thienyl ketone
- 4-Fluorophenyl 2-Thienyl Ketone
- (4-fluorophenyl)-thiophen-2-ylmethanone
- p-Fluorophenyl-2-thienylketone
- (4-fluorophenyl)(2-thienyl)methanone
- (4-fluorophenyl)-(thien-2-yl)ketone
- (4-fluorophenyl)-(thiophen-2-yl)methanone
- 2-(4-fluorobenzoyl)-thiophene
- p-fluorophenyl thien-2-yl ketone
- PS-6602
- A831686
- 1H-Pyrazole-3-carboxylicacid,4-nitro-,methylester
- FT-0605007
- Methanone, (4-fluorophenyl)-2-thienyl-
- 4-Fluoropheny 2-thienyl ketone
- CS-0206830
- DTXSID70206618
- (p-Fluorophenyl)-(2-thienyl) ketone
- 4-fluorophenyl 2-thienyl ketone, AldrichCPR
- 579-49-7
- NS00042962
- Z385420868
- Maybridge1_004267
- 4-Fluorophenyl thien-2-yl ketone
- HMS553J23
- 2-(4-fluorobenzoyl)thiophene
- AKOS000715164
- MFCD00044554
- EN300-266305
- EINECS 209-442-0
- (4-fluorophenyl)(thiophen-2-yl)methanone
- (4-fluorophenyl)-(2-thienyl)ketone
- SCHEMBL2074541
- G77629
- DB-053133
- (4-Fluorophenyl)-2-thienylmethanone;
-
- MDL: MFCD00044554
- Inchi: 1S/C11H7FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
- InChI Key: NLTRJPXIYKYMKT-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1C=CC(=CC=1)F)=O
- BRN: 137007
Computed Properties
- Exact Mass: 206.02000
- Monoisotopic Mass: 206.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 45.3A^2
Experimental Properties
- Density: 1.2857 (estimate)
- Melting Point: 94-99 °C
- Boiling Point: 314.7°Cat760mmHg
- Flash Point: 144.1°C
- Refractive Index: 1.59
- PSA: 45.31000
- LogP: 3.11820
p-Fluorophenyl-2-thienylketone Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
p-Fluorophenyl-2-thienylketone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
p-Fluorophenyl-2-thienylketone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005004-500g |
(4-Fluorophenyl)(thiophen-2-yl)methanone |
579-49-7 | 95% | 500g |
$685.82 | 2023-09-01 | |
| TRC | F595820-100mg |
p-Fluorophenyl-2-thienylketone |
579-49-7 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | F595820-250mg |
p-Fluorophenyl-2-thienylketone |
579-49-7 | 250mg |
$ 75.00 | 2023-09-07 | ||
| TRC | F595820-500mg |
p-Fluorophenyl-2-thienylketone |
579-49-7 | 500mg |
$ 81.00 | 2023-09-07 | ||
| TRC | F595820-1g |
p-Fluorophenyl-2-thienylketone |
579-49-7 | 1g |
$98.00 | 2023-05-18 | ||
| TRC | F595820-2g |
p-Fluorophenyl-2-thienylketone |
579-49-7 | 2g |
$161.00 | 2023-05-18 | ||
| Apollo Scientific | PC4161-10g |
4-Fluorophenyl thien-2-yl ketone |
579-49-7 | 97% | 10g |
£75.00 | 2025-02-21 | |
| Enamine | EN300-266305-0.05g |
(4-fluorophenyl)(thiophen-2-yl)methanone |
579-49-7 | 95% | 0.05g |
$21.0 | 2023-09-12 | |
| Enamine | EN300-266305-1g |
(4-fluorophenyl)(thiophen-2-yl)methanone |
579-49-7 | 95% | 1g |
$28.0 | 2023-09-12 | |
| Enamine | EN300-266305-5g |
(4-fluorophenyl)(thiophen-2-yl)methanone |
579-49-7 | 95% | 5g |
$108.0 | 2023-09-12 |
p-Fluorophenyl-2-thienylketone Suppliers
p-Fluorophenyl-2-thienylketone Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on p-Fluorophenyl-2-thienylketone
Comprehensive Guide to p-Fluorophenyl-2-thienylketone (CAS No. 579-49-7): Properties, Applications, and Industry Insights
p-Fluorophenyl-2-thienylketone (CAS No. 579-49-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This fluorinated ketone derivative combines a thienyl ring with a p-fluorophenyl group, creating a unique molecular structure with versatile applications. As researchers increasingly explore fluorinated compounds for their enhanced stability and bioavailability, 579-49-7 has emerged as a valuable building block in medicinal chemistry and advanced material development.
The compound's distinct electronic properties, attributed to the fluorine substitution and heterocyclic thiophene moiety, make it particularly interesting for drug discovery applications. Many scientists are investigating how p-Fluorophenyl-2-thienylketone can serve as a precursor for biologically active molecules, especially in the development of central nervous system (CNS) therapeutics. Recent studies suggest that fluorinated aromatic ketones like 579-49-7 may offer improved blood-brain barrier penetration compared to their non-fluorinated counterparts.
From a synthetic chemistry perspective, p-Fluorophenyl-2-thienylketone demonstrates remarkable versatility. The carbonyl group provides an excellent handle for various transformations, while the fluorine atom offers opportunities for further functionalization through modern cross-coupling reactions. This dual functionality makes 579-49-7 particularly valuable for constructing complex molecular architectures, answering the growing demand for multifunctional intermediates in organic synthesis.
Material scientists have also taken notice of p-Fluorophenyl-2-thienylketone's potential in organic electronics. The compound's conjugated system, featuring both aromatic and heteroaromatic components, suggests possible applications in organic semiconductors or photovoltaic materials. As the push for sustainable energy solutions intensifies, researchers are examining how fluorinated thiophene derivatives like 579-49-7 might contribute to next-generation energy storage and conversion technologies.
Quality control and analytical characterization of p-Fluorophenyl-2-thienylketone present unique challenges and opportunities. Advanced techniques such as HPLC-MS and NMR spectroscopy are essential for verifying the purity and structure of 579-49-7, especially given the growing emphasis on reproducible research in chemical sciences. The compound's chromatographic behavior and spectral properties have become topics of particular interest in analytical chemistry circles.
Regulatory considerations surrounding fluorinated compounds like p-Fluorophenyl-2-thienylketone continue to evolve. While 579-49-7 itself isn't subject to stringent controls, researchers must stay informed about changing guidelines regarding fluorochemicals in general. The scientific community maintains a strong focus on developing green chemistry approaches for synthesizing and utilizing such compounds, aligning with global sustainability initiatives.
The commercial landscape for p-Fluorophenyl-2-thienylketone reflects broader trends in fine chemicals supply chains. With increasing demand for custom synthesis and building blocks, suppliers of 579-49-7 are adapting to meet the needs of both academic and industrial researchers. This includes offering various packaging options and documentation standards to support diverse research applications.
Looking ahead, p-Fluorophenyl-2-thienylketone is poised to play a significant role in several cutting-edge research areas. Its potential applications in medicinal chemistry, material science, and catalysis continue to expand as scientists uncover new ways to leverage its unique molecular properties. The compound's structure-activity relationships and physicochemical characteristics remain active areas of investigation, promising exciting developments in the coming years.
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